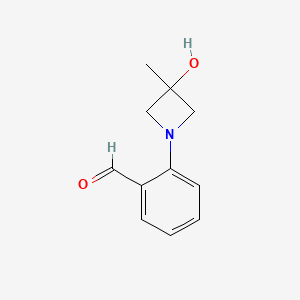
2-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde: is a chemical compound with the following properties:
CAS Number: 1860433-10-8
Molecular Formula: C₁₁H₁₃NO₂
Molecular Weight: 191.23 g/mol
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Alkylation of Benzaldehyde: Benzaldehyde reacts with 3-hydroxy-3-methylazetidine (a cyclic amine) under suitable conditions to form the desired product.
Purification and Isolation: The resulting aldehyde is purified and isolated.
Industrial Production Methods:: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
化学反応の分析
Reactivity::
Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation: Typically, oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Reactions with halogens (e.g., bromination or chlorination) or Friedel-Crafts acylation can occur.
- Oxidation: 2-(3-Hydroxy-3-methylazetidin-1-yl)benzoic acid
- Reduction: 2-(3-Hydroxy-3-methylazetidin-1-yl)benzyl alcohol
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
類似化合物との比較
While there are no direct analogs, compounds with similar functional groups include benzaldehyde derivatives and azetidine-containing molecules.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-11(14)7-12(8-11)10-5-3-2-4-9(10)6-13/h2-6,14H,7-8H2,1H3 |
InChIキー |
CMDGFNSFZPPCTE-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C2=CC=CC=C2C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


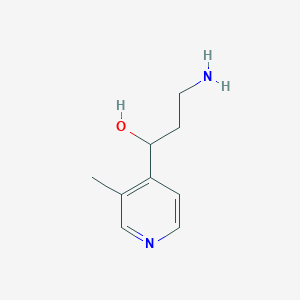

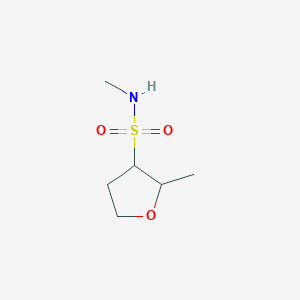
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
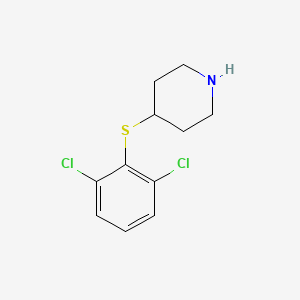
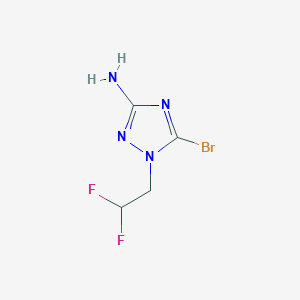
![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
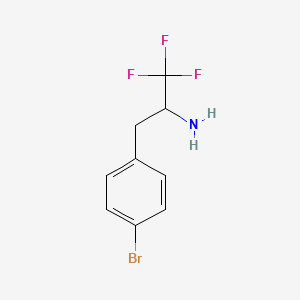

![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
